molecular formula C7H7NO2 B14672561 4-Methyl-2-nitrosophenol CAS No. 39825-16-6

4-Methyl-2-nitrosophenol

Cat. No.: B14672561
CAS No.: 39825-16-6
M. Wt: 137.14 g/mol
InChI Key: XVFHRDNVLAPOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-nitrosophenol is an aromatic compound with the molecular formula C₇H₇NO₂. It is a derivative of phenol, where the hydroxyl group is substituted with a nitroso group at the ortho position and a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-nitrosophenol can be synthesized through several methods. One common approach involves the nitrosation of 4-methylphenol (p-cresol) using nitrous acid in the presence of a copper catalyst. The reaction typically occurs in an aqueous medium with acetic acid as a solvent and sodium acetate as a buffer . The copper salt (CuSO₄) is dissolved in water containing sodium nitrite, and this solution is added dropwise to the phenolic solution .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-nitrosophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing the oxidative state of biological systems. It can also form complexes with metal ions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

39825-16-6

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-methyl-2-nitrosophenol

InChI

InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3

InChI Key

XVFHRDNVLAPOCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.